molecular formula C22H23FN2O2 B4662113 4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4662113
M. Wt: 366.4 g/mol
InChI Key: TVICGAPIQYLZDY-UHFFFAOYSA-N
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Description

4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a piperazine moiety substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using halogenated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a fluorophenyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-16-6-7-19-18(13-22(26)27-21(19)12-16)15-25-10-8-24(9-11-25)14-17-4-2-3-5-20(17)23/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICGAPIQYLZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

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